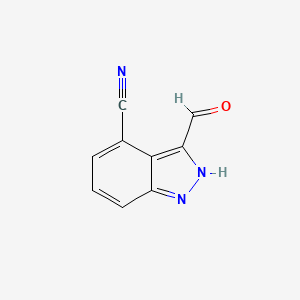

3-Formyl-1h-indazole-4-carbonitrile

描述

3-Formyl-1h-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1h-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formylating agents under acidic or basic conditions to form the indazole core, followed by further functionalization to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .

化学反应分析

Types of Reactions: 3-Formyl-1h-indazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: 3-Carboxy-1h-indazole-4-carbonitrile.

Reduction: 3-Hydroxymethyl-1h-indazole-4-carbonitrile.

Substitution: Various amides or esters depending on the nucleophile used.

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including 3-formyl-1H-indazole-4-carbonitrile. These compounds have been evaluated for their inhibitory effects on cancer cell lines. For instance, a study demonstrated that certain indazole derivatives exhibited significant growth inhibition against UO-31 renal cancer cells, suggesting a promising avenue for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | UO-31 | X | Inhibition of farnesyltransferase activity |

Note: Specific IC50 values for this compound were not provided in the literature; further research is needed to establish these metrics.

Cannabinoid Receptor Modulation

Another significant application of indazole derivatives is their interaction with cannabinoid receptors. This compound has been identified as a potential CB1 receptor agonist, which could be beneficial in treating conditions like pain and inflammation. The binding affinity to cannabinoid receptors suggests that this compound could play a role in managing disorders mediated by the endocannabinoid system .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from simpler indazole derivatives. The development of hybrid compounds combining indazoles with other pharmacophores has been explored to enhance biological activity. For example, researchers have synthesized indazole-indolizine-triazine hybrids that show improved antitumor activity compared to their parent compounds .

Synthetic Route Example

A typical synthetic route for creating derivatives of this compound may involve:

- Formation of Indazole Core : Starting from appropriate phenolic precursors.

- Introduction of Formyl Group : Utilizing formylation techniques.

- Cyanation : Introducing the cyano group at the desired position.

Biological Evaluation

In a recent study, various indazole derivatives were tested for their antiproliferative effects against multiple cancer cell lines, including breast and prostate cancers. The results indicated that modifications to the indazole structure significantly influenced biological activity, with certain substitutions enhancing potency against specific cancer types .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that the presence of electron-withdrawing groups on the indazole ring enhances cytotoxicity in certain contexts. For example, the introduction of halogen atoms has been correlated with increased receptor binding affinity and improved therapeutic efficacy against cancer .

作用机制

The mechanism of action of 3-Formyl-1h-indazole-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

相似化合物的比较

1H-Indazole-3-carbaldehyde: Similar structure but lacks the nitrile group.

3-Formyl-1H-indole: Contains an indole core instead of an indazole core.

4-Cyano-1H-indazole: Similar structure but lacks the formyl group.

Uniqueness: 3-Formyl-1h-indazole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse functionalization. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

生物活性

3-Formyl-1H-indazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology, oncology, and virology.

Chemical Structure and Synthesis

This compound has the molecular formula . Its structure features an indazole ring fused with a formyl group and a carbonitrile functional group, which enhances its chemical reactivity and biological properties. The synthesis typically involves the cyclization of 2-aminobenzonitrile with formylating agents under acidic or basic conditions, followed by functionalization to introduce the formyl group at the 3-position.

The compound's biological activity is attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activities, potentially inhibiting pathways critical to cancer cell proliferation and microbial growth. For example, it may inhibit enzymes involved in nucleic acid synthesis or protein production, leading to bactericidal or anticancer effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 15.625 μM against Staphylococcus aureus .

| Microorganism | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 | Bactericidal |

| Enterococcus faecalis | 62.5–125 | Bactericidal |

| Escherichia coli | Varies | Bacteriostatic |

Antiviral Activity

In addition to its antibacterial properties, this compound derivatives have shown promise as antiviral agents. They have been evaluated for their efficacy against viruses such as influenza A and Coxsackie B4, with some compounds exhibiting IC50 values in the low micromolar range. This suggests a potential role in the development of antiviral therapeutics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds derived from it have been tested against multiple cancer cell lines using assays like MTT to assess cytotoxicity. Results indicate selective cytotoxicity towards cancer cells, with some derivatives capable of inducing apoptosis and inhibiting tumor growth in preclinical models.

Study on Antimicrobial Properties

A study published in MDPI highlighted the effectiveness of indazole derivatives against biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin. The results indicated that the mechanism involved inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

Study on Antiviral Efficacy

Another investigation focused on the antiviral properties of synthesized indazole derivatives against viral infections. The study reported that specific compounds significantly inhibited viral replication in cell cultures, highlighting their potential as therapeutic agents for treating viral diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Formyl-1H-indazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting substituted aldehydes with 3-amino-1,2,4-triazole and cyanoacetyl-indole derivatives in dimethylformamide (DMF) under reflux (120°C for ~10 hours) with triethylamine as a catalyst. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by recrystallization from ethanol/DMF mixtures to isolate the product . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature, or catalyst loading to improve yield and purity.

Q. How is the purity and structural identity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically employs a combination of spectroscopic techniques:

- NMR : and NMR in deuterated solvents (e.g., CDCl or DMSO-d) confirm proton environments and carbon frameworks. For example, formyl protons appear as distinct singlets at ~9.8–10.2 ppm .

- IR : Stretching frequencies for nitrile (C≡N, ~2230 cm) and formyl (C=O, ~1700 cm) groups validate functional groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling nitrile-containing intermediates like this compound?

- Methodological Answer : Key precautions include:

- Using explosion-proof equipment and inert gas environments (e.g., N) to prevent combustion due to nitrile reactivity .

- Employing protective gear (gloves, goggles) and fume hoods to avoid inhalation/contact with toxic vapors or dust .

- Storing compounds in airtight containers at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. Use SHELX software for refinement, leveraging high-resolution X-ray diffraction data. Validate models with R-factor convergence (<5%) and cross-check with spectroscopic data. For ambiguous cases, computational modeling (DFT) can predict stable conformations .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

- Methodological Answer : Low yields often stem from side reactions (e.g., hydrolysis of the formyl group). Mitigation strategies include:

- Protecting groups : Temporarily mask the formyl moiety with acetals during reactive steps .

- Dry-load purification : Use silica gel/Celite columns with gradient elution (cyclohexane/ethyl acetate) to isolate sensitive intermediates .

- Kinetic control : Optimize reaction time and temperature to favor desired pathways (e.g., shorter reaction times at 50°C vs. prolonged heating) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify potential binding interactions with targets like kinases or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability). Compare results with structurally similar indazole derivatives (e.g., 6-amino-2-imino-1-phenylethyl dihydropyridines) to establish structure-activity relationships (SARs) .

Q. How should researchers address inconsistencies in pharmacological data for indazole-based compounds?

- Methodological Answer : Contradictory results (e.g., variable IC values) may arise from assay conditions (e.g., buffer pH, cell lines). Apply time-series analysis (e.g., three-wave panel studies) to distinguish short-term vs. long-term effects . Use statistical tools (e.g., structural equation modeling) to control for confounding variables like solvent effects or batch variability .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in indazole derivatives?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. For outliers, apply Grubbs' test to identify experimental errors .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-MS over 24–72 hours. Compare degradation products with synthetic standards to identify breakdown pathways .

属性

IUPAC Name |

3-formyl-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSWGCCMZUFBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629927 | |

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797804-56-9 | |

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。